molecular formula C19H33N3O5 B2688656 Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate CAS No. 2007916-04-1

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

Cat. No. B2688656
CAS RN: 2007916-04-1
M. Wt: 383.489
InChI Key: NDYQOJJWTIXXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate, commonly referred to as DTB-8,11-DC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the spirodicarboxylate class of compounds and is used as a reagent for the synthesis of other compounds. DTB-8,11-DC is a useful reagent for the synthesis of heterocycles, amino acids, and other compounds. In addition, it has been used in the development of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Crystal Structure and Molecular Symmetry

The study of crystal structures and molecular symmetry of related compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals their complex mirror symmetry and chair conformation. These structural insights are crucial for understanding molecular interactions, which can aid in the design of new materials with specific properties (Yongkwan Dong et al., 1999).

Synthetic Routes and Chemical Space

Efficient and scalable synthetic routes to bifunctional compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been developed. These methodologies enable the exploration of chemical spaces complementary to piperidine ring systems, highlighting the significance of structural analogs in drug discovery and development (M. J. Meyers et al., 2009).

Protecting Group Strategies

The development of new reagents for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, exemplified by tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), is critical for the synthesis of N-Boc-amino acids. Such strategies enhance the efficiency and yield of protected amino acids, crucial for peptide synthesis (B. L. Maheswara Rao et al., 2017).

Photochemical and Thermal Rearrangements

Investigations into the photochemical and thermal rearrangements of oxaziridines provide evidence supporting stereoelectronic control theory. These studies not only deepen our understanding of molecular dynamics but also offer pathways for the synthesis of novel organic compounds (A. Lattes et al., 1982).

Antineoplastic Activity

Research on dibenzoazaspiro compounds has shown promising antineoplastic activity against drug-resistant leukemias. The ability to synthesize these compounds with high diastereocontrol opens new avenues for the development of targeted cancer therapies (Joseane A Mendes et al., 2019).

properties

IUPAC Name

ditert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5/c1-17(2,3)26-15(24)21-10-11-22(16(25)27-18(4,5)6)13-19(12-21)9-7-8-14(23)20-19/h7-13H2,1-6H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYQOJJWTIXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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